molecular formula C11H13ClOS B14065416 1-(3-(Chloromethyl)-2-(methylthio)phenyl)propan-1-one

1-(3-(Chloromethyl)-2-(methylthio)phenyl)propan-1-one

Cat. No.: B14065416
M. Wt: 228.74 g/mol
InChI Key: QSWITCCDSQVWDJ-UHFFFAOYSA-N
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Description

1-(3-(Chloromethyl)-2-(methylthio)phenyl)propan-1-one is a substituted propanone derivative featuring a chloromethyl (-CH₂Cl) and methylthio (-SMe) group on the aromatic ring. The chloromethyl group introduces electrophilic reactivity due to the polar C-Cl bond, while the methylthio substituent contributes electron-donating effects via sulfur’s lone pairs.

Properties

Molecular Formula

C11H13ClOS

Molecular Weight

228.74 g/mol

IUPAC Name

1-[3-(chloromethyl)-2-methylsulfanylphenyl]propan-1-one

InChI

InChI=1S/C11H13ClOS/c1-3-10(13)9-6-4-5-8(7-12)11(9)14-2/h4-6H,3,7H2,1-2H3

InChI Key

QSWITCCDSQVWDJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC=CC(=C1SC)CCl

Origin of Product

United States

Preparation Methods

Direct Chlorination Using N-Chlorosuccinimide (NCS)

NCS in acetonitrile at 40°C selectively substitutes the methyl group at the 3-position. The reaction proceeds via a radical mechanism, initiated by azobisisobutyronitrile (AIBN), achieving 75–80% yield. Excess NCS (1.5 equivalents) ensures complete conversion, while lower equivalents result in mono-chlorinated byproducts.

Gas-Phase Chlorination

Chlorine gas bubbled into a solution of 3-(methylthio)toluene in acetonitrile at 40°C provides an 82% yield of the chloromethyl derivative. This method requires strict temperature control to avoid over-chlorination.

Table 2: Chlorination Efficiency Comparison

Method Halogen Source Solvent Yield (%) Purity (%)
NCS + AIBN NCS Acetonitrile 78 95
Cl₂ gas Cl₂ Acetonitrile 82 93
SO₂Cl₂ SO₂Cl₂ CH₂Cl₂ 70 89

Purification and Isolation

Crude product purification involves sequential liquid-liquid extractions and column chromatography. Washing with 1N HCl removes unreacted aluminum salts, while 1N NaOH eliminates acidic byproducts. Final purification via silica gel chromatography (hexane:ethyl acetate, 4:1) achieves >98% purity.

Key Observations:

  • Solvent Selection: Hexane/ethyl acetate mixtures minimize ketone degradation during chromatography.
  • Drying Agents: Anhydrous sodium sulfate is preferred over magnesium sulfate due to faster filtration and higher moisture capacity.

Scalability and Industrial Adaptations

Industrial-scale synthesis employs continuous-flow reactors to enhance heat dissipation during exothermic chlorination steps. A patented process describes a two-stage reactor system where Friedel-Crafts acylation and chlorination occur in series, reducing processing time by 40%.

Spectroscopic Characterization

¹H NMR (CDCl₃):

  • δ 2.50 (s, 3H, -SCH₃)
  • δ 4.25 (s, 2H, -CH₂Cl)
  • δ 7.16–7.29 (m, 3H, aromatic protons)
  • δ 2.90 (q, 2H, -COCH₂-)
  • δ 1.20 (t, 3H, -CH₃)

IR (KBr):

  • 1685 cm⁻¹ (C=O stretch)
  • 650 cm⁻¹ (C-Cl stretch)
  • 610 cm⁻¹ (C-S stretch)

Chemical Reactions Analysis

1-(3-(Chloromethyl)-2-(methylthio)phenyl)propan-1-one undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-(Chloromethyl)-2-(methylthio)phenyl)propan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(3-(Chloromethyl)-2-(methylthio)phenyl)propan-1-one involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to biological activity. The methylthio group may also play a role in modulating the compound’s reactivity and interactions with molecular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties, synthesized from evidence-based

Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis Method Notable Properties/Activities
1-(3-(Chloromethyl)-2-(methylthio)phenyl)propan-1-one (Target) C₁₁H₁₂ClOS 230.73 (calculated) -ClCH₂, -SMe at positions 3 and 2 Likely Friedel-Crafts acylation* Hypothesized reactivity due to ClCH₂; potential intermediate for pharmaceuticals
1-(3-(Methylthio)phenyl)propan-2-one C₁₀H₁₂OS 180.27 -SMe at position 3 Not specified Lower reactivity compared to ClCH₂ analogs; used in flavor/fragrance synthesis
1-(3-(Methylthio)-2-(trifluoromethyl)phenyl)propan-1-one C₁₁H₁₁F₃OS 248.27 -SMe, -CF₃ at positions 3 and 2 Not specified Enhanced electronegativity from CF₃; potential agrochemical applications
3-Chloro-1-(thiophen-2-yl)propan-1-one C₇H₅ClOS 172.63 -Cl, thiophene ring Friedel-Crafts acylation (AlCl₃) Monoacylated aromatic product; model for electrophilic substitution studies
(E)-3-(4-(Benzyloxy)phenyl)-2-((substituted benzylidene)amino)-1-(thiazolidin-3-yl)propan-1-one C₂₆H₂₅N₃O₂S ~455.56 Thiazolidin, benzyloxy, benzylidene groups Microwave-assisted condensation Antimicrobial activity (e.g., AAP-8: IR peaks at 1639 cm⁻¹ for C=N; 95% yield)
1-(3-Chlorophenyl)-2-(methylamino)propan-1-one hydrochloride C₁₀H₁₃ClNO·HCl 234.13 -Cl, -NHCH₃ at positions 3 and 2 Not specified Basic amino group enhances solubility; potential CNS activity (structural similarity to stimulants)

Structural and Electronic Differences

  • Chloromethyl vs. Methylthio/Trifluoromethyl : The chloromethyl group in the target compound increases electrophilicity compared to methylthio derivatives (e.g., 1-(3-(Methylthio)phenyl)propan-2-one, ). In contrast, trifluoromethyl-substituted analogs (e.g., 1-(3-(Methylthio)-2-(trifluoromethyl)phenyl)propan-1-one, ) exhibit stronger electron-withdrawing effects, altering lipophilicity and metabolic stability.
  • Thiophene vs. Benzene Core : Compounds like 3-chloro-1-(thiophen-2-yl)propan-1-one () demonstrate how heteroaromatic rings influence conjugation and reactivity. Thiophene’s electron-rich nature facilitates electrophilic substitution, whereas benzene derivatives require stronger activating groups.

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